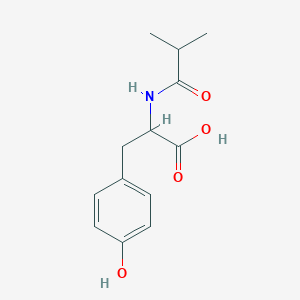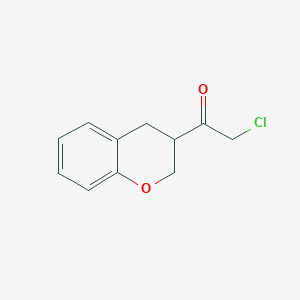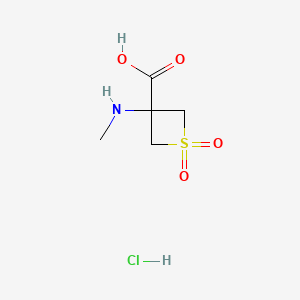![molecular formula C16H27NO3 B13559294 7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)
7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-({bicyclo[222]octan-1-yl}carbamoyl)heptanoic acid is a compound that features a unique bicyclic structureThe bicyclo[2.2.2]octane moiety is a privileged structure found in many natural products and synthetic analogues, making it a valuable scaffold for drug development and other scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent yields and enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions .
Industrial Production Methods: Industrial production of this compound may involve scaling up the enantioselective synthesis process. The development of efficient and scalable methods for the preparation of bicyclo[2.2.2]octane derivatives is crucial for their application in various industries. The use of catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes has also been explored for the synthesis of bicyclo[2.2.2]octane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The bicyclo[2.2.2]octane moiety is known for its stability, making it a suitable candidate for various chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include organic bases, Lewis acids, and other catalytic agents. The reaction conditions are typically mild, allowing for the preservation of the bicyclic structure while facilitating the desired chemical transformations .
Major Products: The major products formed from the reactions of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the bicyclic scaffold.
Wissenschaftliche Forschungsanwendungen
7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid has several scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, the bicyclo[2.2.2]octane moiety is found in many biologically significant molecules, such as antibiotics and alkaloids . The compound’s unique structure makes it a promising candidate for drug development and other therapeutic applications.
Wirkmechanismus
The mechanism of action of 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 7-({bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoic acid include other bicyclo[2.2.2]octane derivatives, such as bicyclo[2.2.2]octane-1-carboxylates and related natural products like platencin .
Uniqueness: The uniqueness of 7-({bicyclo[22The bicyclo[2.2.2]octane moiety provides a stable and versatile scaffold for various chemical transformations and biological interactions, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C16H27NO3 |
|---|---|
Molekulargewicht |
281.39 g/mol |
IUPAC-Name |
8-(1-bicyclo[2.2.2]octanylamino)-8-oxooctanoic acid |
InChI |
InChI=1S/C16H27NO3/c18-14(5-3-1-2-4-6-15(19)20)17-16-10-7-13(8-11-16)9-12-16/h13H,1-12H2,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZLPZBJKMBNMKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CC2)NC(=O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


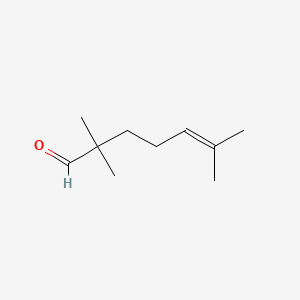
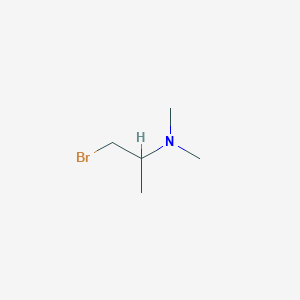
![Spiro[3.3]heptane-2-methanol, 2-(4-methylbenzenesulfonate)](/img/structure/B13559232.png)
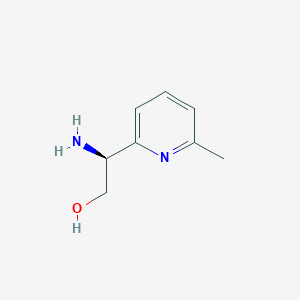
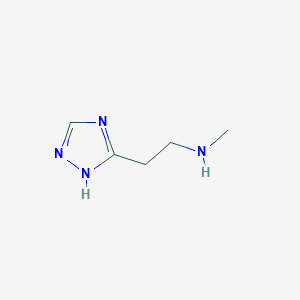
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
